Methyl 2-(4-methylphenyl)-2-oxoethyl bicyclo[2.2.1]heptane-2,3-dicarboxylate
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Overview
Description
Methyl 2-(4-methylphenyl)-2-oxoethyl bicyclo[221]heptane-2,3-dicarboxylate is a complex organic compound featuring a bicyclic structure
Preparation Methods
The synthesis of Methyl 2-(4-methylphenyl)-2-oxoethyl bicyclo[2.2.1]heptane-2,3-dicarboxylate typically involves multiple steps. One common method includes the Diels-Alder reaction, which is a cycloaddition reaction between a conjugated diene and a substituted alkene (dienophile). This reaction forms the bicyclic structure characteristic of the compound. The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the formation of the desired product .
Chemical Reactions Analysis
Methyl 2-(4-methylphenyl)-2-oxoethyl bicyclo[2.2.1]heptane-2,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, cyanide ions).
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Methyl 2-(4-methylphenyl)-2-oxoethyl bicyclo[2.2.1]heptane-2,3-dicarboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules. Its unique bicyclic structure makes it a valuable intermediate in organic synthesis.
Biology: The compound’s potential biological activity is of interest for the development of new pharmaceuticals and bioactive molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound’s stability and reactivity make it useful in the production of polymers and other industrial materials
Mechanism of Action
The mechanism of action of Methyl 2-(4-methylphenyl)-2-oxoethyl bicyclo[2.2.1]heptane-2,3-dicarboxylate involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into certain enzyme active sites, potentially inhibiting or modifying their activity. The exact molecular pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Methyl 2-(4-methylphenyl)-2-oxoethyl bicyclo[2.2.1]heptane-2,3-dicarboxylate can be compared with other bicyclic compounds such as:
7-Oxabicyclo[2.2.1]heptane: Known for its biological activity and use in the synthesis of bioactive compounds.
Bicyclo[2.1.1]hexane: Used in the development of new bio-active compounds and synthetic accessibility.
The uniqueness of this compound lies in its specific functional groups and the potential for diverse chemical reactions and applications.
Properties
Molecular Formula |
C19H22O5 |
---|---|
Molecular Weight |
330.4 g/mol |
IUPAC Name |
2-O-methyl 3-O-[2-(4-methylphenyl)-2-oxoethyl] bicyclo[2.2.1]heptane-2,3-dicarboxylate |
InChI |
InChI=1S/C19H22O5/c1-11-3-5-12(6-4-11)15(20)10-24-19(22)17-14-8-7-13(9-14)16(17)18(21)23-2/h3-6,13-14,16-17H,7-10H2,1-2H3 |
InChI Key |
QDXLVRQIJGHQQG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)COC(=O)C2C3CCC(C3)C2C(=O)OC |
Origin of Product |
United States |
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